LC-MS/MS Method Validation Performance: Eltrombopag-13C4 as Internal Standard in Human Plasma Pharmacokinetic Studies
A validated LC-MS/MS method using eltrombopag-13C4 as internal standard in human plasma demonstrated a linear calibration range of 50.0–10007 ng/mL with r² ≥ 0.99. Intra-day and inter-day precision and accuracy across five concentration levels were within acceptance limits (typically ≤15% CV and 85-115% accuracy per FDA bioanalytical guidance) across four validation batches. The method required only 50 μL plasma and employed single-step protein precipitation without drying, evaporation, or reconstitution [1].
| Evidence Dimension | Bioanalytical method linear range |
|---|---|
| Target Compound Data | 50.0–10007 ng/mL (r² ≥ 0.99) |
| Comparator Or Baseline | Unlabeled eltrombopag (cannot function as IS); alternative IS would require separate method development |
| Quantified Difference | Full calibration range validated; precision/accuracy within FDA acceptance criteria across four batches |
| Conditions | LC-MS/MS; human plasma; protein precipitation; C18 column; mobile phase 10 mM ammonium formate (pH 3):acetonitrile (10:90 v/v); flow rate 1.0 mL/min |
Why This Matters
This validated method establishes eltrombopag-13C4 as a fit-for-purpose internal standard enabling regulatory-compliant pharmacokinetic studies with minimal sample volume requirements.
- [1] Maddela R, et al. Liquid chromatography–tandem mass spectrometric assay for eltrombopag in 50 μL of human plasma: A pharmacokinetic study. J Pharm Biomed Anal. 2014; 98: 68-73. PMID: 24887483. View Source
